![molecular formula C27H28N6O2S B2545814 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide CAS No. 1223957-45-6](/img/no-structure.png)

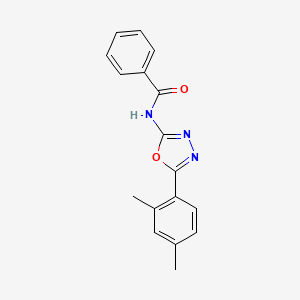

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

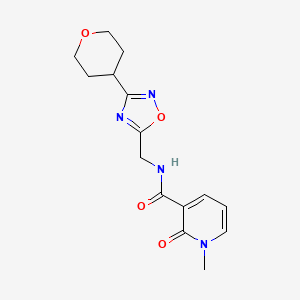

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a type of heterocyclic compound. These types of compounds are often used in medicinal chemistry due to their ability to bind to various biological targets .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multicomponent reactions . The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core can be functionalized at various positions to introduce different groups .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core itself is a fused ring system containing nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core could potentially undergo various substitution reactions .科学的研究の応用

Synthesis and Biological Activities

Synthesis of Heterocyclic Compounds

A range of studies has focused on the synthesis of novel heterocyclic compounds incorporating antipyrine, pyrazolo, triazolo, and pyrimidine moieties. These syntheses often aim to explore the chemical space around heterocycles for potential biological activities. For example, the synthesis of [1,2,3]triazole, [1,2,4]triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives has been reported, with structures confirmed via IR, NMR, and mass spectral data (Riyadh, Kheder, & Asiry, 2013).

Anticancer and Antimicrobial Activities

Several synthesized heterocyclic compounds have been evaluated for their anticancer and antimicrobial activities. For instance, some compounds have shown promising anticancer and antimicrobial effects, with their biological activity examined through various assays (Riyadh, Kheder, & Asiry, 2013). These activities highlight the potential therapeutic applications of such compounds in treating diseases.

Insecticidal Assessment

Innovative heterocycles incorporating thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research provides insights into the development of new insecticidal agents, showcasing the diversity of applications for synthesized heterocyclic compounds (Fadda et al., 2017).

Molecular Docking and Screening

Some studies have extended to include molecular docking and in vitro screening for antimicrobial and antioxidant activity, further illustrating the multifaceted applications of these compounds in scientific research (Flefel et al., 2018).

作用機序

Target of Action

Similar compounds have been reported to target c-met kinase and adenosine receptors . These targets play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival.

Mode of Action

Similar compounds have been shown to inhibit c-met kinase , which could potentially lead to the disruption of cell signaling pathways and inhibit cell proliferation.

Biochemical Pathways

The inhibition of c-met kinase and interaction with adenosine receptors suggest that it may influence pathways related to cell growth, proliferation, and survival.

Result of Action

The inhibition of c-met kinase and interaction with adenosine receptors suggest that it may have anti-proliferative effects on cells.

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is N-(2,6-dimethylphenyl)acetamide, which is synthesized from 2,6-dimethylaniline and acetic anhydride. These two intermediates are then coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide.", "Starting Materials": [ { "name": "4-butoxyaniline", "amount": "1 equivalent" }, { "name": "2-chloro-5-nitrobenzoic acid", "amount": "1 equivalent" }, { "name": "2,6-dimethylaniline", "amount": "1 equivalent" }, { "name": "acetic anhydride", "amount": "1.5 equivalents" }, { "name": "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "amount": "1.2 equivalents" }, { "name": "N-hydroxysuccinimide (NHS)", "amount": "1.2 equivalents" }, { "name": "DMF", "amount": "solvent" }, { "name": "DMSO", "amount": "solvent" }, { "name": "NaHCO3", "amount": "base" }, { "name": "NaCl", "amount": "salt" } ], "Reaction": [ { "step": "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate", "conditions": "DMF solvent, NaHCO3 base, 100°C temperature", "reagents": [ { "name": "4-butoxyaniline", "amount": "1 equivalent" }, { "name": "2-chloro-5-nitrobenzoic acid", "amount": "1 equivalent" }, { "name": "NaHCO3", "amount": "base" } ], "product": "pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol" }, { "step": "Synthesis of N-(2,6-dimethylphenyl)acetamide intermediate", "conditions": "DMSO solvent, 100°C temperature", "reagents": [ { "name": "2,6-dimethylaniline", "amount": "1 equivalent" }, { "name": "acetic anhydride", "amount": "1.5 equivalents" } ], "product": "N-(2,6-dimethylphenyl)acetamide" }, { "step": "Coupling of intermediates to form final product", "conditions": "DMF solvent, EDC and NHS coupling agents, room temperature", "reagents": [ { "name": "pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate", "amount": "1 equivalent" }, { "name": "N-(2,6-dimethylphenyl)acetamide intermediate", "amount": "1 equivalent" }, { "name": "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "amount": "1.2 equivalents" }, { "name": "N-hydroxysuccinimide (NHS)", "amount": "1.2 equivalents" }, { "name": "NaCl", "amount": "salt" } ], "product": "2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide" } ] } | |

CAS番号 |

1223957-45-6 |

分子式 |

C27H28N6O2S |

分子量 |

500.62 |

IUPAC名 |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |

InChI |

InChI=1S/C27H28N6O2S/c1-4-5-15-35-21-11-9-20(10-12-21)22-16-23-26-29-30-27(32(26)13-14-33(23)31-22)36-17-24(34)28-25-18(2)7-6-8-19(25)3/h6-14,16H,4-5,15,17H2,1-3H3,(H,28,34) |

InChIキー |

HEIUPFZWEYSKLC-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=CC=C5C)C)C3=C2 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2545736.png)

![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)

![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2545740.png)

![5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2545746.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2545753.png)